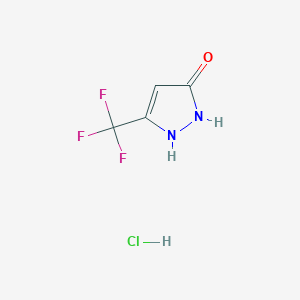
Dihydrochlorure de 1,2,3,4-tétrahydroisoquinoléin-6-amine
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research has shown its potential in developing treatments for neurodegenerative diseases and infections.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the brain, which can have various neurological effects . Additionally, 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as neuroprotection and enhanced cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as MAO, affecting the breakdown of monoamines and altering metabolic flux . Additionally, this compound can influence the levels of various metabolites by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and properties .
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amine group at the 6-position.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: A methylated derivative with potentially different biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other isoquinoline derivatives .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBWMNUHVQLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


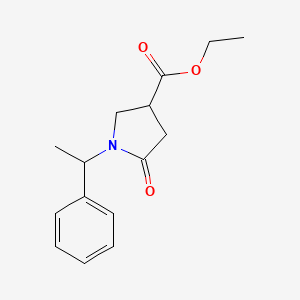

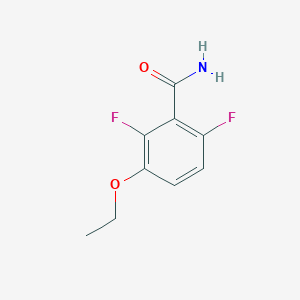



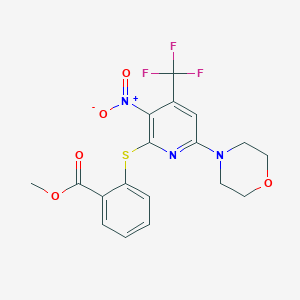



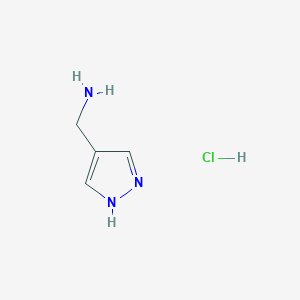

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
